N-(5-chloro-2-methylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-8-14(2)10-17(9-13)25-7-6-23-20(21(25)27)28-12-19(26)24-18-11-16(22)5-4-15(18)3/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFCSPKXLSGCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure combining a chloro-substituted aromatic ring with a dihydropyrazine moiety linked through a sulfanyl group. This structural arrangement is hypothesized to contribute to its biological activities.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of related structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 0.004 | 0.008 |
| Compound B | S. aureus | 0.015 | 0.030 |
| Compound C | P. aeruginosa | 0.011 | 0.020 |
Note: MIC - Minimum Inhibitory Concentration; MBC - Minimum Bactericidal Concentration
These findings suggest that this compound may possess comparable or superior antibacterial activity compared to established antibiotics like ampicillin and streptomycin .
Antifungal Activity
In addition to antibacterial properties, related compounds have demonstrated antifungal activity against several fungal strains. The most potent compounds exhibited MIC values as low as 0.004 mg/mL against sensitive strains.
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungi Tested | MIC (mg/mL) |
|---|---|---|
| Compound D | T. viride | 0.004 |
| Compound E | A. fumigatus | 0.030 |
These results indicate that the compound may be effective in treating fungal infections .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Mechanism of Action
The proposed mechanism involves the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is often mutated in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on several derivatives showed that one particular derivative had an MIC of 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential .
- Antifungal Evaluation : Another research effort demonstrated that certain derivatives exhibited excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
